

# Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyclobutane Derivatives

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## Compound of Interest

Compound Name: Cyclobutane

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## Introduction

Chiral **cyclobutane** cores are significant structural motifs in a wide array of natural products and pharmaceutically active compounds. Their inherent ring strain and unique three-dimensional architecture make them valuable building blocks in medicinal chemistry and organic synthesis. However, the stereocontrolled construction of these four-membered rings presents a considerable synthetic challenge. These application notes provide detailed protocols and comparative data for three distinct and robust methods for the enantioselective synthesis of chiral **cyclobutane** derivatives, catering to the needs of researchers in drug discovery and chemical synthesis.

## Method 1: Cascade Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition

This method, developed by the You group, offers a streamlined approach to chiral oxa-[1][2]-bicyclic heptanes through a one-pot cascade reaction.[1][3] An iridium catalyst promotes an asymmetric allylic etherification, which is followed by a visible-light-induced intramolecular [2+2] photocycloaddition.[1][3]

## Data Presentation

Table 1: Substrate Scope and Performance in the Cascade Allylic Etherification/[2+2] Photocycloaddition

Entry	Cinnamyl Alcohol (R <sup>1</sup> )	Allyl Acetate (R <sup>2</sup> )	Product	Yield (%)	dr	ee (%)
1	Phenyl	Methyl	3a	95	10:1	>99
2	4-Methylphenyl	Methyl	3b	92	11:1	>99
3	4-Methoxyphenyl	Methyl	3c	96	12:1	>99
4	4-Fluorophenyl	Methyl	3d	94	10:1	>99
5	4-Chlorophenyl	Methyl	3e	91	9:1	>99
6	3-Chlorophenyl	Methyl	3f	93	10:1	>99
7	2-Chlorophenyl	Methyl	3g	85	8:1	99
8	Phenyl	Ethyl	4a	88	10:1	>99
9	Phenyl	Isopropyl	4b	75	9:1	>99

Data extracted from Yang, P., et al., J. Am. Chem. Soc. 2023.[\[1\]](#)

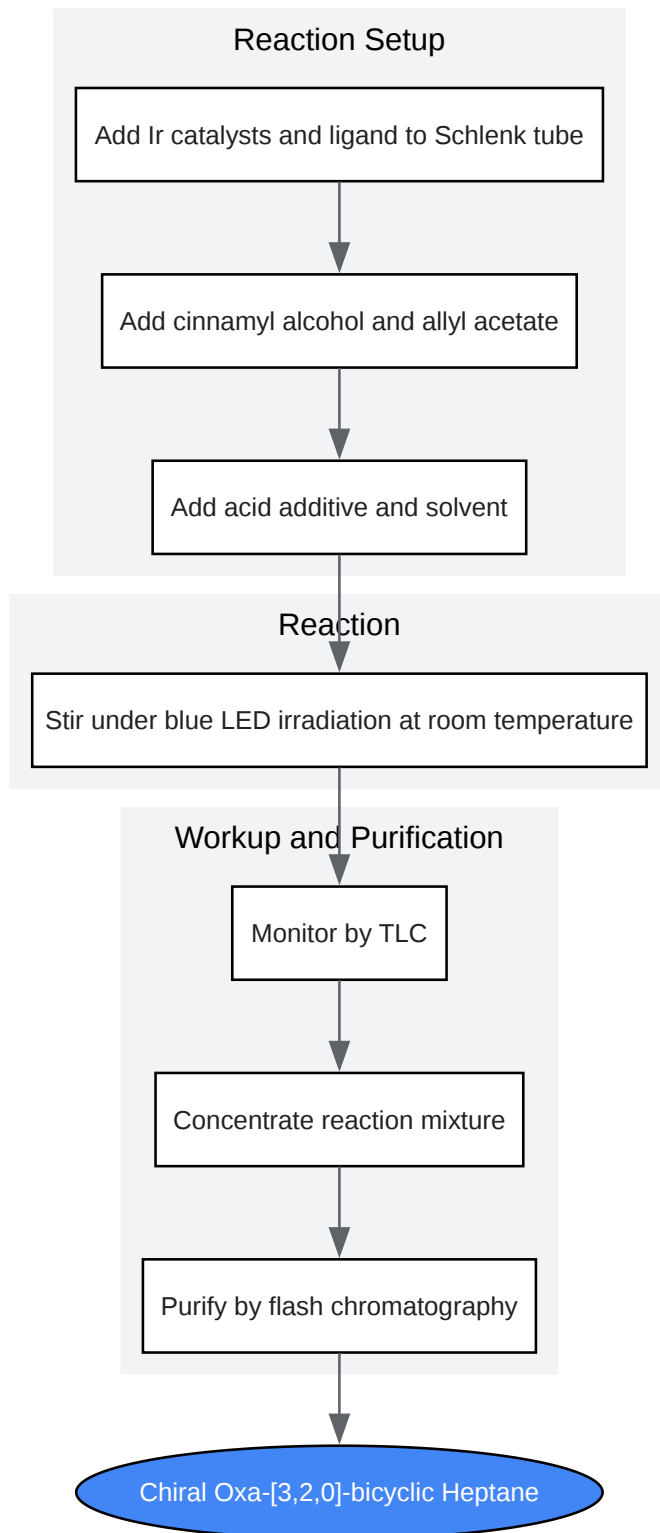
## Experimental Protocol

#### General Procedure for the Cascade Reaction:

- To a dry Schlenk tube under an argon atmosphere, add  $[\text{Ir}(\text{cod})\text{Cl}]_2$  (2.0 mol%), chiral phosphoramidite ligand L1 (4.8 mol%), and  $\text{Ir}(\text{dFppy})_3$  (1.0 mol%).
- Add the cinnamyl alcohol (0.10 mmol, 1.0 equiv) and the allyl acetate (0.12 mmol, 1.2 equiv).
- Add 3,5- $\text{Cl}_2\text{C}_6\text{H}_3\text{CO}_2\text{H}$  (5.0 mol%) and toluene (1.0 mL).
- Stir the resulting mixture at room temperature under irradiation with blue LEDs.
- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.

## Visualization

## Workflow for Cascade Allylic Etherification/[2+2] Photocycloaddition

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Caption: Workflow for Cascade Allylic Etherification/[2+2] Photocycloaddition.

## Method 2: Sequential Rhodium-Catalyzed Bicyclobutanation and Copper-Catalyzed Homoconjugate Addition

This two-step, one-flask method from the Fox laboratory provides access to densely functionalized chiral **cyclobutanes**.<sup>[2][4][5]</sup> The process begins with an enantioselective Rh<sub>2</sub>(S-NTTL)<sub>4</sub>-catalyzed conversion of an  $\alpha$ -allyl- $\alpha$ -diazoester to a **bicyclobutane**, which then undergoes a copper-catalyzed homoconjugate addition with a Grignard reagent.<sup>[2][4][5]</sup>

### Data Presentation

Table 2: Performance of the Sequential Bicyclobutanation/Homoconjugate Addition

Entry	Diazoester (Ar)	Grignard Reagent (RMgX)	Product	Yield (%)	dr	ee (%)
1	Phenyl	MeMgBr	4a	80	>20:1	95
2	4-Fluorophenyl	MeMgBr	4b	78	>20:1	94
3	4-Chlorophenyl	MeMgBr	4c	82	>20:1	95
4	4-Bromophenyl	MeMgBr	4d	85	>20:1	95
5	3-Chlorophenyl	MeMgBr	4e	79	>20:1	94
6	Phenyl	EtMgBr	5a	75	>20:1	95
7	Phenyl	i-PrMgBr	5b	68	>20:1	95
8	Phenyl	PhMgBr	5c	72	>20:1	95

Data extracted from Panish, R., et al., J. Am. Chem. Soc. 2013.[\[2\]](#)

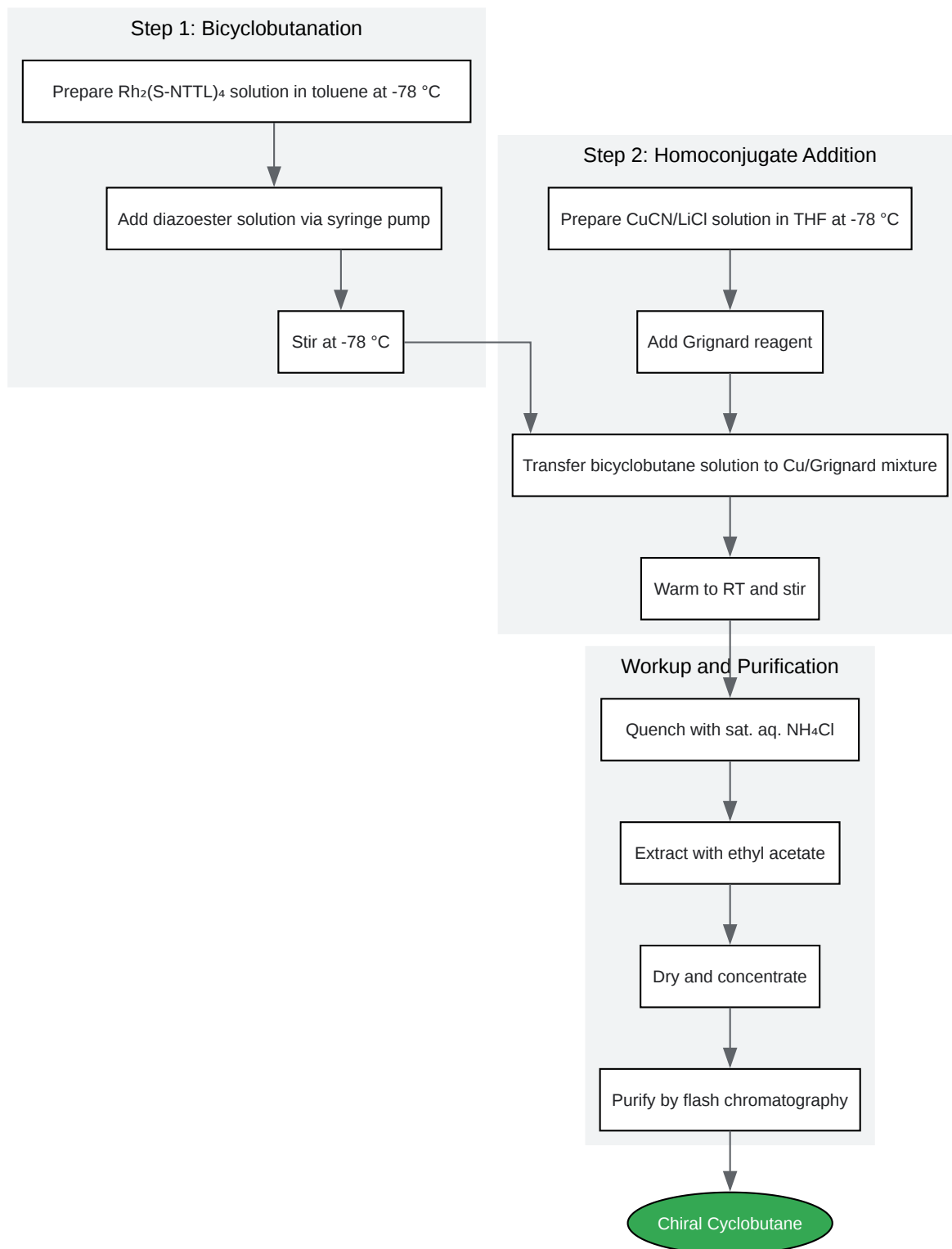
## Experimental Protocol

General Procedure for the Sequential Reaction:

- Bicyclobutanation: To a solution of  $\text{Rh}_2(\text{S-NTTL})_4$  (0.5 mol%) in toluene (0.1 M) at  $-78\text{ }^\circ\text{C}$ , add a solution of the diazoester (1.0 equiv) in toluene via syringe pump over 1 hour. Stir the mixture for an additional 30 minutes at  $-78\text{ }^\circ\text{C}$ .
- Homoconjugate Addition: In a separate flask, prepare a solution of CuCN (10 mol%) and LiCl (20 mol%) in THF. Cool this solution to  $-78\text{ }^\circ\text{C}$  and add the Grignard reagent (1.5 equiv) dropwise.
- Transfer the freshly prepared **bicyclobutane** solution from step 1 to the copper-Grignard solution at  $-78\text{ }^\circ\text{C}$  via cannula.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the aqueous layer with ethyl acetate, dry the combined organic layers over  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Visualization

## Workflow for Sequential Bicyclobutanation/Homoconjugate Addition

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Caption: Workflow for Sequential Bicyclobutanation/Homoconjugate Addition.

## Method 3: Lewis Acid-Catalyzed Asymmetric Tandem Cyclopropanation/Semipinacol Rearrangement

This innovative approach from the Ryu group enables the asymmetric synthesis of chiral cyclobutanones from  $\alpha$ -silyloxyacroleins and diazoesters.<sup>[6][7][8]</sup> The reaction is catalyzed by a chiral oxazaborolidinium ion and proceeds through a tandem cyclopropanation/semipinacol rearrangement sequence.<sup>[6][7]</sup>

### Data Presentation

Table 3: Substrate Scope for the Asymmetric Synthesis of Cyclobutanones

Entry	$\alpha$ -Silyloxyacrolein (R <sup>1</sup> )	Diazoester (R <sup>2</sup> )	Product	Yield (%)	dr	ee (%)
1	Phenyl	Ethyl	3a	91	>20:1	98
2	4-Methylphenyl	Ethyl	3b	88	>20:1	97
3	4-Methoxyphenyl	Ethyl	3c	85	>20:1	96
4	4-Chlorophenyl	Ethyl	3d	90	>20:1	98
5	2-Naphthyl	Ethyl	3e	87	>20:1	97
6	Phenyl	Methyl	3f	89	>20:1	98
7	Phenyl	t-Butyl	3g	82	15:1	95
8	Cyclohexyl	Ethyl	3h	75	10:1	92

Data extracted from Shim, S. Y., et al., J. Am. Chem. Soc. 2018.[7]

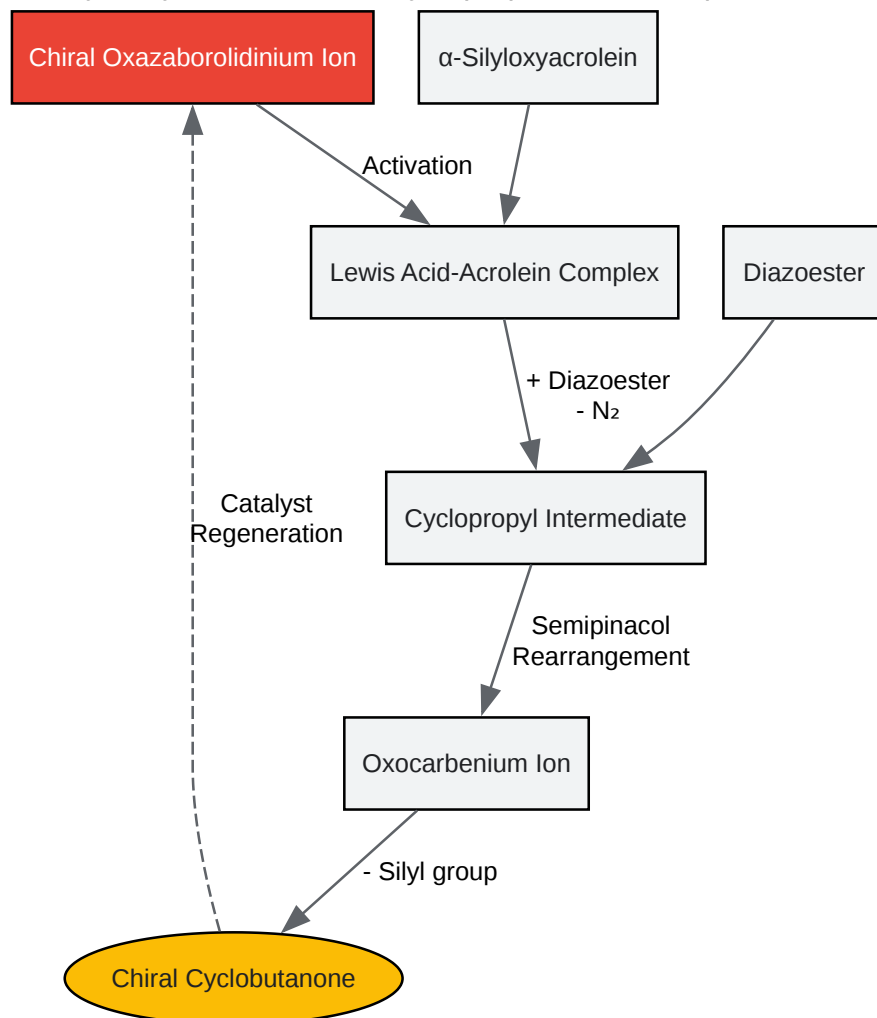
## Experimental Protocol

General Procedure for the Tandem Reaction:

- To a flame-dried round-bottom flask under argon, add the chiral oxazaborolidine catalyst (10 mol%) and  $\text{CH}_2\text{Cl}_2$  (0.1 M).
- Cool the solution to  $-78\text{ }^\circ\text{C}$  and add  $\text{B}(\text{C}_6\text{F}_5)_3$  (11 mol%). Stir for 30 minutes.
- Add the  $\alpha$ -silyloxyacrolein (1.2 equiv) to the catalyst solution.
- Slowly add a solution of the diazoester (1.0 equiv) in  $\text{CH}_2\text{Cl}_2$  via syringe pump over 2 hours.
- Stir the reaction mixture at  $-78\text{ }^\circ\text{C}$  for an additional 4 hours.
- Quench the reaction with triethylamine and warm to room temperature.
- Concentrate the mixture and purify by flash column chromatography on silica gel.

## Visualization

Proposed Catalytic Cycle for Tandem Cyclopropanation/Semipinacol Rearrangement

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Caption: Proposed Catalytic Cycle for Tandem Cyclopropanation/Semipinacol Rearrangement.

## Conclusion

The methodologies presented herein offer a versatile toolkit for the enantioselective synthesis of chiral **cyclobutane** derivatives. The choice of method will depend on the desired substitution pattern and functional group tolerance. The cascade photocycloaddition is ideal for producing oxa-bicyclic systems in a highly atom-economical fashion. The sequential Rh/Cu-catalyzed process allows for the introduction of a wide range of substituents via Grignard reagents, leading to densely functionalized **cyclobutanes**. Finally, the Lewis acid-catalyzed tandem reaction provides an efficient route to chiral cyclobutanones, which are valuable synthetic

intermediates. These detailed protocols and comparative data should serve as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and other applications.

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